- N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 956010-87-0 (3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine)
956010-87-0 structure
Product Name:3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
CAS番号:956010-87-0
MF:C7H4F3N3
メガワット:187.121971130371
MDL:MFCD13178059
CID:1027878
PubChem ID:53439479
Update Time:2024-10-25
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
- 3-Trifluomethyl-7-aza-1H-indazloe
- 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (ACI)
- PB34756
- 3-(trifluoromethyl)-1h-pyrazolo[3,4-b]-pyridine
- SCHEMBL1496225
- 956010-87-0
- DS-12786
- SY097349
- DB-012057
- CS-0030490
- AKOS016001361
- Q-103537
- MFCD13178059
- DTXSID60701940
- 3-(Trifluoromethyl)pyrazolo[3,4-b]pyridine
-
- MDL: MFCD13178059
- インチ: 1S/C7H4F3N3/c8-7(9,10)5-4-2-1-3-11-6(4)13-12-5/h1-3H,(H,11,12,13)
- InChIKey: TVDKAMJFPZJIKB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C2C(=NC=CC=2)NN=1)(F)F
計算された属性
- せいみつぶんしりょう: 187.03600
- どういたいしつりょう: 187.03573163g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- PSA: 41.57000
- LogP: 1.97670
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR425-5g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 5g |
1028.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR425-1g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 1g |
236.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR425-250mg |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 250mg |
166CNY | 2021-05-08 | |
| Matrix Scientific | 124692-1g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, 95+% |
956010-87-0 | 95+% | 1g |
$364.00 | 2023-09-07 | |
| Fluorochem | 219396-250mg |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 95% | 250mg |
£26.00 | 2022-03-01 | |
| Fluorochem | 219396-1g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 95% | 1g |
£56.00 | 2022-03-01 | |
| Fluorochem | 219396-5g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 95% | 5g |
£169.00 | 2022-03-01 | |
| Fluorochem | 219396-10g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 95% | 10g |
£282.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T81190-1g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 1g |
¥53.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T81190-5g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 5g |
¥212.0 | 2024-07-18 |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt → reflux; overnight, reflux
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 4 h, -75 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; 6 h, 70 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; 6 h, 70 °C
リファレンス
- Identification of acidic heterocycle-substituted 1H-pyrazolo[3,4-b]pyridines as soluble guanylate cyclase stimulators, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1197-1200
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -75 °C; 4 h, -75 °C
1.2 -75 °C → 40 °C; 40 °C → -75 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C
1.2 -75 °C → 40 °C; 40 °C → -75 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C
リファレンス
- Preparation of 3-tetrazolylpyrazolopyridines as cardiovascular agents, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -75 °C; 4 h, -75 °C
1.2 -75 °C → 40 °C; 40 °C → -75 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C
1.2 -75 °C → 40 °C; 40 °C → -75 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C
リファレンス
- Fused pyrazole derivatives as cardiovascular agents, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 10 h, reflux
リファレンス
- Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride as intermediate of riociguat for treating human chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH), China, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt → reflux; overnight, reflux
リファレンス
- Preparation of 1H-pyrazolo[3,4-b]pyridine compounds useful for inhibiting Raf kinase, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -5 - 0 °C; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; 6 h, 60 °C
1.4 Reagents: Water ; 30 min, 100 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; 6 h, 60 °C
1.4 Reagents: Water ; 30 min, 100 °C
リファレンス
- Preparation of azabicyclo compounds and salts thereof as inhibitors of heat-shock proteins HSP 90, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 4 h, -78 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; -78 °C → -40 °C; -40 °C → -75 °C; 6 h, -75 °C → 70 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; -78 °C → -40 °C; -40 °C → -75 °C; 6 h, -75 °C → 70 °C
リファレンス
- Use of 3-(trifluoromethyl)-1H-pyrazolo-[3,4-b]pyridine as a versatile building block, Tetrahedron, 2015, 71(34), 5597-5601
合成方法 9
はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 18 h, rt; 35 min, 100 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, rt; 20 min, 100 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, rt; 20 min, 100 °C
リファレンス
- Preparation of 4-(fused pyrazolyl) phenylmethylamines which potentiate AMPA receptor, World Intellectual Property Organization, , ,
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Raw materials
- 2-Fluoro-3-trifluoroacetylpyridine
- 1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
- 2-Fluoropyridine
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Preparation Products
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:956010-87-0)3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
注文番号:sfd5016
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:956010-87-0)3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
注文番号:A11156
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 21:10
価格 ($):239.0
Email:sales@amadischem.com
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 関連文献
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
956010-87-0 (3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine) 関連製品
- 1196153-90-8(6-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridine)
- 364743-23-7(3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine)
- 116834-96-9(3-Methyl-1H-pyrazolo[3,4-b]pyridine)
- 832141-38-5(<br>10-methyl-4,8-bis(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin e)
- 1161005-13-5(6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine)
- 1186608-81-0(3-(trifluoromethyl)-1h-pyrazolo[4,5-e]pyridin-5-amine)
- 1256802-09-1(4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine)
- 1256826-15-9(5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine)
- 1256835-72-9(6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine)
- 828273-02-5(<br>4-(difluoromethyl)-2,10-dimethyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazo lo[1,5-a]pyrimidine)